Mass Shift Discrimination from Isotopic Labeling
The target compound is a mixture of d₄, d₅, d₆, d₇, d₈, and d₉ deuterated Kanamycin A species, as verified by batch composition data from the manufacturer. In contrast, commercial Kanamycin A (CAS 59-01-8) contains only the monoisotopic ¹H form . This isotopic distribution shifts the mass-to-charge ratio (m/z) of the molecular ion cluster upward by a minimum of 4 Da relative to unlabeled Kanamycin A, which has a [M+H]⁺ of approximately 485 m/z. This mass separation enables LC-MS/MS methods to resolve the internal standard signal from the analyte signal with zero spectral overlap, a feature absent from unlabeled Kanamycin A when used as an internal standard.
| Evidence Dimension | Isotopic distribution and mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | Mixture of d₄ through d₉ deuterated species; [M+H]⁺ nominal mass ≥ 489 m/z |
| Comparator Or Baseline | Unlabeled Kanamycin A (CAS 59-01-8): single monoisotopic form; [M+H]⁺ ≈ 485 m/z |
| Quantified Difference | Minimum mass shift of +4 Da; multi-species isotopic envelope present |
| Conditions | Manufacturer batch composition data; theoretical mass shift calculation based on deuterium (²H) substitution for hydrogen (¹H) |
Why This Matters
For procurement, the multi-deuterated isotopic profile guarantees baseline mass separation, which is a prerequisite for SIL-IS method validation under current regulatory bioanalytical guidelines.
